3,3,3-Trifluoro-2-(trifluoromethyl)propanal
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Overview
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propanal is a fluorinated organic compound with the molecular formula C4H2F6O It is characterized by the presence of two trifluoromethyl groups attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanal can be achieved through several methods. One common approach involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with reducing agents. For instance, the reduction of the corresponding acid chloride with lithium aluminum hydride (LiAlH4) can yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Reduction: 3,3,3-Trifluoro-2-(trifluoromethyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanal is primarily determined by its chemical reactivity. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and applications.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-methylpropanal: Similar structure but with a methyl group instead of a second trifluoromethyl group.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Contains a hydroxyl group and a carboxylic acid group.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl fluoride: Contains a fluorine atom instead of the aldehyde group.
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propanal is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials with specialized applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)2(1-11)4(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPNMYNTNLJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711087 |
Source
|
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-09-3 |
Source
|
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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